N-(2,5-Dibromothiophen-3-yl)acetamide
Overview
Description
N-(2,5-Dibromothiophen-3-yl)acetamide: is a chemical compound with the molecular formula C6H5Br2NOS and a molecular weight of 298.99 g/mol . This compound is characterized by the presence of a thiophene ring substituted with two bromine atoms and an acetamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-Dibromothiophen-3-yl)acetamide typically involves the bromination of thiophene followed by acetamidation. One common method involves the reaction of 2,5-dibromothiophene with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete bromination and acetamidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N-(2,5-Dibromothiophen-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the thiophene ring can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to reduce the acetamide group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, typically under anhydrous conditions.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, typically under mild conditions.
Reduction: Lithium aluminum hydride, typically under anhydrous conditions.
Major Products:
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Debrominated thiophene derivatives, reduced acetamide derivatives.
Scientific Research Applications
N-(2,5-Dibromothiophen-3-yl)acetamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2,5-Dibromothiophen-3-yl)acetamide involves its interaction with various molecular targets and pathways. The bromine atoms and the acetamide group play a crucial role in its reactivity and interaction with other molecules. The thiophene ring provides a stable framework for these interactions, making it a versatile compound in various chemical reactions .
Comparison with Similar Compounds
2,5-Dibromothiophene: Similar structure but lacks the acetamide group, making it less versatile in certain reactions.
N-(2,5-Dibromophenyl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring, leading to different reactivity and applications.
Uniqueness: N-(2,5-Dibromothiophen-3-yl)acetamide is unique due to the presence of both bromine atoms and an acetamide group on a thiophene ring. This combination provides a unique set of chemical properties that make it valuable in various scientific research applications .
Properties
IUPAC Name |
N-(2,5-dibromothiophen-3-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NOS/c1-3(10)9-4-2-5(7)11-6(4)8/h2H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGPUYJTJTWSRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SC(=C1)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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